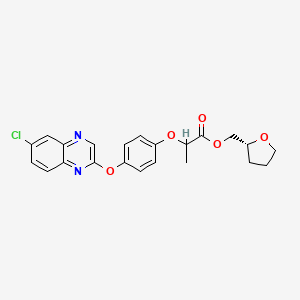
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate is a synthetic compound known for its application as a herbicide. It belongs to the aryloxyphenoxypropionate class of herbicides and is used to control annual and perennial grass weeds in various crops .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate involves several steps. One common method starts with the reaction of 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid with tetrahydrofuran-2-ylmethanol under esterification conditions. The reaction typically uses a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents used .
Applications De Recherche Scientifique
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studying esterification and nucleophilic substitution reactions.
Biology: Investigated for its potential effects on plant physiology and metabolism.
Medicine: Explored for its potential as a lead compound in the development of new herbicides with improved efficacy and safety profiles.
Industry: Widely used in agriculture for weed control in crops like sugar beet, potatoes, and sunflowers.
Mécanisme D'action
The compound exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. This inhibition disrupts lipid formation, leading to the death of the targeted weeds. The molecular targets include the ACCase enzyme, and the pathways involved are related to fatty acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quizalofop-P-ethyl: Another aryloxyphenoxypropionate herbicide with a similar mechanism of action.
Fluazifop-P-butyl: Also inhibits ACCase and is used for controlling grass weeds.
Fenoxaprop-P-ethyl: Another herbicide in the same class with similar applications.
Uniqueness
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate is unique due to its specific structural features, such as the tetrahydrofuran-2-ylmethyl ester moiety, which may contribute to its distinct physicochemical properties and biological activity .
Propriétés
Formule moléculaire |
C22H21ClN2O5 |
|---|---|
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
[(2R)-oxolan-2-yl]methyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3/t14?,18-/m1/s1 |
Clé InChI |
BBKDWPHJZANJGB-XPKAQORNSA-N |
SMILES isomérique |
CC(C(=O)OC[C@H]1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl |
SMILES canonique |
CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















